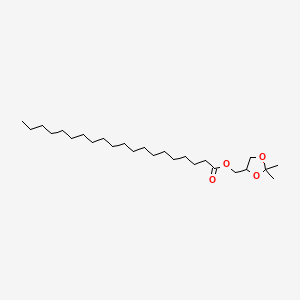
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate is a chemical compound with the molecular formula C26H50O4 and a molecular weight of 426.67 g/mol . It is characterized by a five-membered dioxolane ring attached to a long-chain fatty acid ester, making it an interesting compound for various applications in chemistry and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate typically involves the esterification of icosanoic acid with (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process, reducing the need for extensive purification steps .
化学反应分析
Types of Reactions
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
科学研究应用
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants
作用机制
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of icosanoic acid and (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol. These products can then participate in various biochemical pathways, influencing cellular processes and functions .
相似化合物的比较
Similar Compounds
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl octanoate: Similar structure but with a shorter fatty acid chain.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl hexadecanoate: Similar structure with a medium-length fatty acid chain.
Uniqueness
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate is unique due to its long-chain fatty acid ester, which imparts distinct physicochemical properties such as higher hydrophobicity and lower solubility in water compared to its shorter-chain analogs. These properties make it particularly useful in applications requiring long-lasting effects and stability .
属性
CAS 编号 |
57156-96-4 |
|---|---|
分子式 |
C26H50O4 |
分子量 |
426.7 g/mol |
IUPAC 名称 |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl icosanoate |
InChI |
InChI=1S/C26H50O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(27)28-22-24-23-29-26(2,3)30-24/h24H,4-23H2,1-3H3 |
InChI 键 |
XJIALXFNTMLYAV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC1COC(O1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















